Solvent-hindered intramolecular vibrational redistribution†

Physical Chemistry Chemical Physics Pub Date: 2011-02-28 DOI: 10.1039/C0CP02138E

Abstract

Ultrafast two-dimensional infrared spectroscopy and molecular dynamics simulations of Mn2(CO)10 in a series of linear alcohols reveal that the rate of intramolecular vibrational redistribution among the terminal carbonyl stretches is dictated by the average number of hydrogen bonds formed between the solute and solvent. The presence of hydrogen bonds was found to hinder vibrational redistribution between eigenstates, while leaving the overall T1 relaxation rate unchanged.

Graphical abstract: Solvent-hindered intramolecular vibrational redistribution
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